molecular formula C14H20N2O4S B2966438 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1172772-69-8

4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2966438
CAS No.: 1172772-69-8
M. Wt: 312.38
InChI Key: AAIIKFGBCDYTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a chemical compound with the CAS Number 1172772-69-8 and a molecular weight of 312.38 g/mol . It features a unique 1-oxa-4,8-diazaspiro[4.5]decane core structure, which is a privileged scaffold in medicinal chemistry and is frequently explored in the synthesis of biologically active molecules . This particular analog is functionalized with a (4-methoxyphenyl)sulfonyl group, making it a valuable building block for researchers in drug discovery . Compounds based on the 1-oxa-4,8-diazaspiro[4.5]decane architecture have been investigated for a range of pharmacological activities. Scientific literature indicates that related structures have shown promise as alpha-adrenergic receptor antagonists, which have been studied for their potential antihypertensive effects . The spirocyclic framework is valued for its three-dimensionality and its ability to improve physicochemical properties in lead optimization programs. This product is intended for research and development purposes in laboratory settings only. For Research Use Only. Not for Human or Veterinary Use. Identifiers: • : 1172772-69-8 • Molecular Formula: C14H20N2O4S • Molar Mass: 312.38 g/mol

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-19-12-2-4-13(5-3-12)21(17,18)16-10-11-20-14(16)6-8-15-9-7-14/h2-5,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIIKFGBCDYTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves a multi-step process. One common method includes the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction is carried out in the presence of concentrated sulfuric acid at elevated temperatures, resulting in moderate to good yields of the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields. The use of metal-catalyzed cascade cyclization has also been explored for the efficient synthesis of related spirocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4

Mechanism of Action

The mechanism by which 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects is primarily through its interaction with cellular targets. For instance, its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and apoptosis . The sulfonyl group plays a crucial role in binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents at 4- and 8-Positions Key References
4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (Target) C₁₅H₂₀N₂O₄S 324.39 (calc.) 4-(4-MeO-Ph-SO₂)
4-(4-Fluoro-3-methylphenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₄H₁₉FN₂O₃S 314.38 4-(4-F-3-Me-Ph-SO₂)
4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₁H₁₆N₂O₃S₂ 300.39 4-(Thiophene-2-SO₂)
8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₂₁H₂₂BrFN₂O₄S 505.38 4-(4-F-3-Me-Ph-SO₂); 8-(4-Br-Ph-CO)
8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₂₃H₃₀N₂O₆S₂ 494.60 4-(4-MeO-Ph-SO₂); 8-(2,4,6-trimethyl-Ph-SO₂)
1-Oxa-4,8-diazaspiro[4.5]decane,4-acetyl- C₉H₁₆N₂O₂ 184.24 4-Acetyl

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound (calc. MW 324.39) is lighter than derivatives with dual sulfonyl groups (e.g., 494.60 in ) but heavier than simpler acetylated analogs (184.24 in ).
  • Halogenated substituents (e.g., 4-F, Br) increase molecular weight significantly (e.g., 505.38 in ).

Bulky substituents like mesitylsulfonyl (2,4,6-trimethylphenyl) introduce steric hindrance, which may impede binding in biological targets .

Biological and Synthetic Relevance: Compounds with dual sulfonyl groups (e.g., ) are often explored as protease inhibitors or enzyme modulators due to their ability to mimic transition states.

Biological Activity

4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that has garnered attention due to its potential biological activities. This spirocyclic compound belongs to the family of diazaspiro compounds, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy in different applications, and potential therapeutic uses.

The chemical formula of this compound is C18H22N2O6S2C_{18}H_{22}N_{2}O_{6}S_{2}, with a molecular weight of 458.6 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₆S₂
Molecular Weight458.6 g/mol
StructureSpirocyclic

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonyl groups in the compound facilitate strong interactions with proteins and enzymes, potentially leading to the inhibition of their activity. This mechanism is crucial for its anticancer properties and effects on bacterial cell division.

Target Proteins

  • SHP2 Protein : The compound has been shown to interact with the SHP2 protein, locking it in an inactive conformation, which is significant for its role in cellular signaling pathways related to cancer and other diseases.

Anticancer Activity

Several studies have indicated that this compound exhibits promising anticancer activity. It has been reported to inhibit the proliferation of various cancer cell lines through its mechanism of action involving protein interaction and inhibition.

Antibacterial Properties

The compound also demonstrates antibacterial activity against Gram-positive bacteria. Its structure allows it to disrupt bacterial cell division, making it a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that this compound effectively inhibits the growth of cancer cells in vitro. For instance, a study demonstrated that it could reduce cell viability in breast cancer cell lines by inducing apoptosis through specific signaling pathways.
  • In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in preventing tumor growth and bacterial infections. In one study involving mouse models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Pharmacokinetics : The pharmacokinetic profile indicates that the compound has good bioavailability, allowing it to reach therapeutic concentrations effectively when administered orally or intravenously .

Q & A

Q. What synthetic strategies are effective for constructing the 1-oxa-4,8-diazaspiro[4.5]decane core?

The spirocyclic core can be synthesized via desymmetrization reactions or multi-step cyclization. For example, Heck–Matsuda desymmetrization of N-protected dihydro-pyrroles has been used to generate structurally similar spiro scaffolds, achieving enantioselectivity through chiral columns (e.g., Daicel Chiralpak® IB/IC) . Key steps include sulfonylation of intermediates with 4-methoxyphenylsulfonyl chloride and purification via flash chromatography (silica gel, hexane/ethyl acetate gradients). Yield optimization (48–84%) depends on reaction stoichiometry and temperature control .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use reversed-phase HPLC (e.g., Chromolith® columns) with UV detection at λ = 210–260 nm to assess enantiomeric excess (>95% purity) .
  • Spectroscopy : Confirm the sulfonyl and methoxy groups via 1H^1H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.8 ppm for OCH3_3) and 13C^{13}C NMR (δ 160–165 ppm for sulfonyl S=O). HRMS (ESI+) validates molecular weight with <3 ppm error .
  • X-ray crystallography : For unambiguous confirmation of spirocyclic geometry, though this requires high-purity crystals .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

LC-MS/MS with MRM (multiple reaction monitoring) is recommended for biological samples. Use a C18 column (e.g., Purospher® STAR) and a mobile phase of 0.1% formic acid in water/acetonitrile. Limit of detection (LOD) can reach 0.1 ng/mL with optimized ionization parameters (e.g., ESI+ at 3.5 kV) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved biological activity?

  • Key modifications : Replace the methoxy group with electron-withdrawing substituents (e.g., nitro, CF3_3) to enhance target binding. For example, 4-(trifluoromethyl)phenyl analogs showed 3-fold higher kinase inhibition in preclinical models .
  • Spiro-ring expansion : Replace the 1-oxa-4,8-diazaspiro[4.5]decane with larger rings (e.g., 7-membered) to modulate steric effects and solubility .
  • Validation : Perform molecular docking (e.g., AutoDock Vina) against targets like ALK or EGFR kinases, followed by in vitro IC50_{50} assays using purified enzymes .

Q. What mechanisms explain conflicting bioactivity data across studies?

Discrepancies may arise from:

  • Solubility differences : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts .
  • Target selectivity : Profile off-target effects via kinome-wide screening (e.g., Eurofins KinaseProfiler™).
  • Metabolic instability : Assess microsomal stability (e.g., human liver microsomes, NADPH cofactor) to identify rapid degradation pathways .

Q. How can chemiluminescent substrates enhance studies of this compound’s enzyme interactions?

Pair the compound with ultra-sensitive substrates like CDP-Star® (disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2’-tricyclo[3.3.1.13,7^{3,7}]decan}-4-yl)-1-phenyl phosphate) for alkaline phosphatase-linked assays. This enables detection at femtomolar levels in cellular lysates, ideal for low-abundance target validation .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction halts.
  • Byproduct analysis : Identify sulfonic acid byproducts via LC-MS and adjust sulfonylation conditions (e.g., pyridine as a base to scavenge HCl) .
  • Scale-up protocols : Pilot studies show that yields drop >20% at >10 mmol scales due to heat transfer inefficiencies; use flow chemistry for improved control .

Methodological Best Practices

  • Synthetic reproducibility : Always confirm reagent anhydrousness (e.g., molecular sieves for sulfonyl chloride storage) and use freshly distilled solvents (THF, DCM) .
  • Data validation : Cross-reference NMR shifts with published analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, δ 2.8–3.2 ppm for piperidine protons) .
  • Ethical compliance : Adhere to safety guidelines (e.g., Sigma-Aldrich’s SDS for sulfonamide handling) and non-diagnostic research declarations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.